molecular formula C19H17FN2O3S B2909924 1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one CAS No. 899943-84-1

1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one

Cat. No.: B2909924
CAS No.: 899943-84-1
M. Wt: 372.41
InChI Key: OJKJCNBYHZOITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one is a pyrazinone derivative featuring a 3,4-dimethoxyphenyl group at position 1 and a 2-fluorobenzylthio moiety at position 2. The compound’s structure combines electron-rich aromatic systems (dimethoxy groups) with a fluorinated thioether, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. Pyrazinone scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including kinases and enzymes involved in proliferative or inflammatory pathways .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJCNBYHZOITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic Ring Modifications

  • 1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one (): Key Difference: Replaces the 2-fluorobenzylthio group with a 4-methylbenzylthio moiety. No bioactivity data are available for direct comparison .
  • 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one (): Key Difference: Lacks the thioether side chain and features a 3,4-dimethylphenyl group.

Thioether Side Chain Modifications

  • 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (HS43) (): Key Difference: Incorporates a hydroxyethylthio group and a pyrazolopyrimidinone core. Impact: The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to the 2-fluorobenzylthio group .
  • 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Key Difference: Features a methylthio group and a fused chromenone system. Impact: The chromenone extension may enhance planar stacking interactions with target proteins, while the methylthio group offers moderate hydrophobicity .

Antiproliferative Derivatives

Tepotinib analogs (e.g., 11a, 11b, 18, 22 in ) share a pyrazinone core but incorporate pyrimidinyl and cyanophenyl substituents. These compounds exhibit antiproliferative activity, with purities >98% achieved via TC-C18 chromatography . The target compound’s 2-fluorobenzylthio group may confer distinct selectivity profiles due to fluorine’s electronegativity and steric effects.

Kinase Inhibitors

Onatasertib (), a dihydropyrazino-pyrazinone, targets mTOR pathways. Its trans-4-methoxycyclohexyl group enhances conformational rigidity, contrasting with the target compound’s flexible 2-fluorobenzylthio chain. Such structural differences highlight the pyrazinone scaffold’s adaptability in kinase inhibitor design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1/3) Molecular Formula Key Features Reference
Target Compound 3,4-Dimethoxyphenyl / 2-Fluorobenzylthio C₁₉H₁₇FN₂O₃S Fluorine-enhanced lipophilicity
1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one 3,4-Dimethoxyphenyl / 4-Methylbenzylthio C₂₀H₂₀N₂O₃S Increased hydrophobicity
HS43 () 3-Chlorophenyl / 2-Hydroxyethylthio C₁₃H₁₂ClN₅O₂S Hydrogen-bonding capability
Onatasertib () trans-4-Methoxycyclohexyl / Pyridinyl C₂₁H₂₇N₅O₃ mTOR inhibition

Research Findings and Implications

  • Fluorine Effects : The 2-fluorobenzylthio group in the target compound likely improves metabolic stability and target binding via hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors (e.g., ) .
  • Methoxy vs. Methyl Substituents : 3,4-Dimethoxyphenyl groups (target compound) may enhance solubility compared to 3,4-dimethylphenyl analogs () but reduce steric accessibility .
  • Synthetic Challenges: High-purity pyrazinones require advanced chromatography (e.g., ), while fluorinated analogs demand precise handling of boronates or palladium catalysts () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.